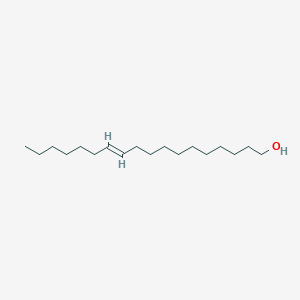

11-Octadecen-1-ol

Beschreibung

11-Octadecen-1-ol is an 18-carbon monounsaturated fatty alcohol with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol (). It exists as two geometric isomers: (Z)-11-octadecen-1-ol (CAS 143-28-2) and (E)-11-octadecen-1-ol (CAS 57716-88-8). The double bond position at C11 distinguishes it from other octadecenol isomers. This compound is notable in pheromone biosynthesis, particularly in insects, where it serves as a precursor for esters like vaccenyl acetate ().

Eigenschaften

IUPAC Name |

(E)-octadec-11-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,19H,2-6,9-18H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLQWXUVTXCDDL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The reduction employs sodium metal in anhydrous alcohol solvents, typically isopropanol (-PrOH) or ethanol. Sodium donates electrons to the ester carbonyl group, generating an alkoxide intermediate that hydrolyzes to the alcohol upon quenching. For this compound, the starting material is often methyl or ethyl 11-octadecenoate, derived from natural sources like olive oil or beef fat.

A modern adaptation uses Na-D15 , a sodium dispersion with particle sizes of 5–15 μm, which improves reactivity and safety compared to bulk sodium. In a representative procedure:

-

Methyl 11-octadecenoate (25 mmol) is dissolved in hexane.

-

Na-D15 (4.5 equiv) and -PrOH (4.5 equiv) are added at 0°C under nitrogen.

-

The mixture is stirred at room temperature for 5–30 minutes, then quenched with HCl.

This method achieves yields exceeding 94% with minimal byproducts, as confirmed by NMR analysis.

Optimization and Scalability

Critical parameters include solvent choice and alcohol-to-sodium ratios. Hexane outperforms tetrahydrofuran (THF) or toluene due to better miscibility with sodium dispersions. Industrial-scale trials (25 mmol → 3.23 g product) demonstrate consistent yields (95%), highlighting scalability.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Hexane | 94–97 |

| Alcohol (equiv) | -PrOH (4.5) | 94 |

| Temperature | 0°C → rt | 94 |

Catalytic Hydrogenation of Unsaturated Acids

Catalytic hydrogenation offers an alternative route, though it risks over-reduction of the double bond. Modified catalysts and conditions enable selective reduction of carboxyl groups to alcohols while retaining unsaturation.

Ruthenium-Tin-Alumina Catalysts

Ruthenium-based catalysts, such as Ru-Sn-AlO, selectively hydrogenate 11-octadecenoic acid to this compound under mild conditions (250°C, 5.6 MPa H). The tin component suppresses alkene hydrogenation, achieving 85–90% selectivity.

Limitations and Side Reactions

Competing reactions include:

-

Full hydrogenation : Saturation of the 11,12-double bond to yield octadecanol.

-

Esterification : Acid-alcohol condensation forming dibutyl sebacate.

Stereoselective Synthesis via Wittig Olefination

For Z- or E-isomer-specific synthesis, Wittig reactions construct the 11,12-double bond with precise geometry. Bestmann et al. (1978) demonstrated this approach using phosphonium ylides.

Procedure for (Z)-11-Octadecen-1-ol

-

Undecanal reacts with a C ylide (generated from triphenylphosphine and 1-bromoheptane).

-

The ylide adds to the aldehyde, forming the Z-alkene via a concerted mechanism.

-

The resulting alkene is reduced to the alcohol using LiAlH.

This method achieves >90% stereoselectivity for the Z-isomer, crucial for pheromone applications.

Industrial Production and Raw Material Sourcing

Commercial synthesis prioritizes cost-effectiveness and feedstock availability. Oleate esters from olive oil or fish oil are common precursors due to high 11-octadecenoate content. Post-reduction, vacuum distillation isolates this compound with >99% purity.

Emerging Techniques and Comparative Analysis

Enzymatic Reduction

Recent studies explore lipase-catalyzed ester reductions, though yields remain low (50–60%) compared to Bouveault-Blanc.

Wissenschaftliche Forschungsanwendungen

11-Octadecen-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chemical intermediate in the synthesis of other compounds.

Biology: Studied for its role in biological membranes and as a pheromone component in insects.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.

Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.

Wirkmechanismus

The mechanism of action of 11-Octadecen-1-ol involves its interaction with biological membranes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. The compound’s molecular targets include membrane lipids and proteins involved in cellular transport processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares 11-octadecen-1-ol with key analogs, including saturated alcohols, positional isomers, and derivatives:

Key Differences in Physical Properties

- Boiling/Melting Points: The Z-isomer of this compound has a higher melting point than the E-isomer due to tighter molecular packing (). 1-Octadecanol (saturated) has a higher melting point (~59°C) compared to unsaturated analogs due to lack of kinks in the hydrocarbon chain ().

- Solubility :

Biologische Aktivität

11-Octadecen-1-ol, also known as (E)-11-octadecenol or (Z)-11-octadecen-1-ol, is an unsaturated fatty alcohol with significant biological activity. This compound is particularly noted for its role as an insect pheromone and has been isolated from various natural sources, including wasps. Its structural characteristics and biological properties make it a subject of interest in both ecological and pharmacological research.

- Chemical Formula : C18H36O

- Molecular Weight : 270.49 g/mol

- Structure : Contains a long carbon chain with a double bond at the 11th position.

Insect Pheromone Activity

One of the primary biological activities of this compound is its function as an insect pheromone . It is secreted by male wasps to mark flight paths, facilitating communication and navigation among individuals of the same species. This marking behavior plays a crucial role in mating and territoriality among wasps, demonstrating the compound's ecological significance .

Anticancer Potential

Research has indicated that various long-chain fatty alcohols, including this compound, may exhibit anticancer properties. In vitro studies have shown that certain extracts containing this compound can induce apoptosis in cancer cell lines. For instance, extracts from plants containing similar fatty alcohols have demonstrated cytotoxic effects against human liver cancer cells (HepG2), leading to significant reductions in cell viability .

| Plant Extract | Cell Viability Reduction (%) | Cancer Cell Line |

|---|---|---|

| A. monosperma | 29.3 | HepG2 |

| O. baccatus | 28.4 | HepG2 |

| P. glutinosa | 24.2 | HepG2 |

The exact mechanism through which this compound exerts its biological effects is still under investigation, but it is believed to involve modulation of lipid metabolism and interaction with cellular signaling pathways associated with apoptosis and inflammation .

Toxicological Profile

While many unsaturated fatty alcohols are generally recognized as safe at low concentrations, studies have indicated potential toxicity at higher exposure levels. For example, the inhalation toxicity of related compounds has been evaluated, revealing no adverse effects at concentrations below specific thresholds . However, further research is necessary to establish comprehensive safety profiles for this compound.

Case Studies

Several studies have focused on the biological activity of related compounds that share structural similarities with this compound:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of methanolic extracts from Artemisia species, revealing significant anticancer activity linked to various phytoconstituents, including fatty alcohols .

- Insect Behavioral Studies : Research into the pheromonal effects of this compound demonstrated its effectiveness in attracting mates among wasps, suggesting its potential application in pest management strategies .

Q & A

Basic Research Questions

Q. How can 11-Octadecen-1-ol be reliably characterized in laboratory settings?

- Methodological Answer : Utilize spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the double bond geometry (Z/E configuration) and carbon chain structure. Mass Spectrometry (MS) can verify molecular weight (310.52 g/mol for its acetate derivative) and fragmentation patterns, while Infrared (IR) Spectroscopy identifies functional groups like hydroxyl and ester moieties . For purity assessment, combine Gas Chromatography (GC) with flame ionization detection, referencing lipid number C18:1 (11Z) for isomer specificity .

Q. What experimental protocols ensure reproducible synthesis of this compound derivatives?

- Methodological Answer : Follow a stepwise approach:

Acetylation : React this compound with acetic anhydride under catalytic acid conditions to synthesize (Z)-11-Octadecen-1-ol acetate .

Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients.

Validation : Characterize intermediates via melting point analysis and cross-reference with CAS 6186-98-7 specifications . Document all steps in line with reproducibility guidelines, including reagent ratios and reaction times .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodological Answer : Store the compound at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the unsaturated bond. Monitor degradation using High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm, comparing retention times to fresh standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

Meta-Analysis : Systematically review studies using databases like PubMed with search terms like "this compound" [tw] OR "C18:1 (11Z)" [nm] to identify variability in experimental models (e.g., cell lines vs. in vivo systems) .

Purity Verification : Replicate assays using ≥98% pure samples (confirmed via GC) to exclude confounding effects from impurities .

Dose-Response Curves : Establish EC50/IC50 values across concentrations (e.g., 1 nM–100 µM) to clarify activity thresholds .

Q. How can computational modeling predict the interaction of this compound with lipid membranes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s integration into lipid bilayers, focusing on parameters like lateral diffusion coefficients and membrane curvature.

- Docking Studies : Predict binding affinities with membrane receptors (e.g., GPCRs) using AutoDock Vina, referencing the compound’s molecular formula (C18H36O) and lipid number .

Q. What analytical approaches differentiate this compound isomers in complex biological matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.